Home > Products > Screening Compounds P20366 > SARS-CoV-2 3CLpro-IN-13
SARS-CoV-2 3CLpro-IN-13 - 622794-09-6

SARS-CoV-2 3CLpro-IN-13

Catalog Number: EVT-2604251
CAS Number: 622794-09-6
Molecular Formula: C16H16N4S2
Molecular Weight: 328.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SARS-CoV-2 3-chymotrypsin-like protease inhibitor 13, commonly referred to as SARS-CoV-2 3CLpro-IN-13, is a compound identified as a potential inhibitor of the main protease of the SARS-CoV-2 virus. This protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins necessary for replication and transcription. The identification and development of inhibitors targeting this protease are vital for therapeutic strategies against COVID-19.

Source

SARS-CoV-2 3CLpro-IN-13 was identified through high-throughput screening of various chemical libraries, including both approved drugs and novel compounds. Research teams utilized quantitative high-throughput screening (qHTS) methods to evaluate the inhibitory potential of over 10,000 compounds against the SARS-CoV-2 3CL protease, leading to the discovery of several promising candidates, including SARS-CoV-2 3CLpro-IN-13 .

Classification

SARS-CoV-2 3CLpro-IN-13 is classified as a small molecule inhibitor specifically targeting the chymotrypsin-like protease of the SARS-CoV-2 virus. It falls under the broader category of antiviral agents aimed at inhibiting viral replication.

Synthesis Analysis

Methods

The synthesis of SARS-CoV-2 3CLpro-IN-13 typically involves organic synthesis techniques that may include multi-step reactions to construct its complex molecular framework. The synthesis process often utilizes a combination of coupling reactions, protecting group strategies, and purification methods like chromatography.

Technical Details

  1. Formation of key intermediates through nucleophilic substitutions or condensation reactions.
  2. Purification using high-performance liquid chromatography (HPLC) to ensure compound purity.
  3. Characterization via spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure.
Molecular Structure Analysis

Structure

The molecular structure of SARS-CoV-2 3CLpro-IN-13 features a specific arrangement that allows it to interact effectively with the active site of the SARS-CoV-2 main protease. While the precise three-dimensional structure has not been publicly detailed, it is hypothesized to contain functional groups that facilitate binding through hydrogen bonding and hydrophobic interactions.

Data

The molecular formula, molecular weight, and specific structural data are typically characterized using techniques like X-ray crystallography or computational modeling. For instance, docking studies can provide insights into binding affinities and conformational stability within the active site of the protease .

Chemical Reactions Analysis

Reactions

SARS-CoV-2 3CLpro-IN-13 undergoes specific chemical reactions primarily involving interactions with the active site residues of the SARS-CoV-2 main protease. The compound is designed to form covalent bonds with critical amino acids in the enzyme, effectively inhibiting its activity.

Technical Details

The mechanism of inhibition generally involves:

  1. Covalent Bond Formation: Targeting cysteine residues within the protease's active site.
  2. Enzyme Inhibition: Preventing substrate access and subsequent cleavage necessary for viral replication.
Mechanism of Action

Process

SARS-CoV-2 3CLpro-IN-13 inhibits viral replication by binding to the active site of the main protease, thereby blocking its enzymatic function. This inhibition prevents the cleavage of viral polyproteins into functional proteins required for viral assembly and replication.

Data

Experimental data suggest that compounds like SARS-CoV-2 3CLpro-IN-13 exhibit significant inhibitory activity with IC50 values indicating effective concentrations required for half-maximal inhibition . For instance, related compounds have shown IC50 values ranging from nanomolar to micromolar concentrations.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of SARS-CoV-2 3CLpro-IN-13 include its solubility in various solvents, melting point, and stability under different conditions. These properties are essential for formulation into drug delivery systems.

Chemical Properties

Chemical properties encompass reactivity with biological macromolecules, stability in biological environments, and metabolic pathways. Understanding these properties aids in predicting pharmacokinetic profiles and potential side effects .

Relevant data on solubility, stability under physiological conditions, and interactions with other biochemical entities are critical for assessing its viability as a therapeutic agent.

Applications

Scientific Uses

SARS-CoV-2 3CLpro-IN-13 has significant implications in pharmaceutical research aimed at developing antiviral therapies against COVID-19. Its role as a protease inhibitor makes it a candidate for further development into a drug that could be used in treating infections caused by coronaviruses.

Research continues into optimizing this compound and similar inhibitors for enhanced efficacy and reduced side effects, potentially leading to new therapeutic options for managing COVID-19 and similar viral diseases .

Introduction to SARS-CoV-2 3CLpro-IN-13 as a Therapeutic Agent

Role of 3CLpro in SARS-CoV-2 Replication and Pathogenesis

The 3-chymotrypsin-like protease (3CLpro), also termed the main protease (Mpro), is indispensable for the SARS-CoV-2 life cycle. Following viral entry, the virus translates two large polyproteins (pp1a and pp1ab) from its genomic RNA. 3CLpro cleaves these polyproteins at no fewer than 11 conserved sites to liberate functional non-structural proteins (NSPs) essential for viral replication and transcription [1] [3]. The enzyme operates through a catalytic triad historically characterized as His41-Cys145-Asp187, though recent biochemical evidence suggests Asp187 modulates the pKa of His41 to enhance nucleophilic attack efficiency [1].

Structurally, 3CLpro functions as a homodimer with each monomer containing three domains. The substrate-binding cleft between domains I and II recognizes peptide sequences with glutamine at the P1 position—a specificity uncommon in human proteases [1] [3]. Dimerization stabilizes the active site conformation, enabling efficient polyprotein processing. Genetic knockout studies confirm that 3CLpro inactivation ablates viral replication, validating its critical role in pathogenesis [2].

Table 1: Key Functional Attributes of SARS-CoV-2 3CLpro

PropertySignificanceReference
Cleavage sites in pp1a/pp1ab11 conserved locations liberating 16 NSPs [1]
Catalytic mechanismTriad-dependent proteolysis (His41-Cys145-Asp187) [1]
Substrate specificityGlutamine (P1) recognition enabling viral polyprotein cleavage [3]
Quaternary structureFunctional homodimer essential for catalytic competence [1]
Genetic essentialityInactivation eliminates viral replication capacity [2]

Rationale for Targeting 3CLpro in Antiviral Drug Development

The prioritization of 3CLpro as a therapeutic target stems from two compelling biological characteristics: genetic conservation across coronaviruses and functional non-redundancy in human physiology. Bioinformatics analyses confirm minimal sequence homology between SARS-CoV-2 3CLpro and human proteases. Position-Specific Iterated Basic Local Alignment Search Tool (PSI-BLAST) reveals <16% sequence identity with the closest human structural homologs (e.g., serine protease hepsin), explaining the high selectivity achievable with targeted inhibitors [1]. This divergence reduces the likelihood of mechanism-based toxicity, a significant advantage over host-directed therapies.

Structurally, the substrate-binding pocket of 3CLpro contains distinctive features exploitable for inhibitor design. The S1 subsite exhibits strong preference for glutamine, while the S2 pocket accommodates hydrophobic residues like leucine [3] [8]. This unique substrate recognition profile enables development of highly specific inhibitors that avoid interference with human proteolytic pathways. Additionally, the catalytic cysteine residue (Cys145) is susceptible to electrophilic attack, permitting design of covalent inhibitors with prolonged residence time [8].

The target validation extends beyond SARS-CoV-2. Inhibitors like GC376 demonstrate cross-coronavirus efficacy against feline coronavirus and porcine epidemic diarrhea virus, underscoring 3CLpro’s conserved mechanistic role [1]. Consequently, 3CLpro inhibitors represent promising candidates for pandemic-ready therapeutics active against both current and future coronaviruses.

Emergence of SARS-CoV-2 3CLpro-IN-13 in the Context of Broad-Spectrum Coronavirus Inhibitors

Precedent Inhibitors and Their Limitations

Early-stage 3CLpro inhibitors exhibited significant pharmacological constraints. Repurposed agents like boceprevir and ivermectin showed only moderate inhibitory activity (IC₅₀: 1.06–31 μM) in enzymatic assays, coupled with poor selectivity profiles [6]. Similarly, peptidomimetic compounds such as GC376 achieved potent inhibition (IC₅₀: 0.17 μM) but suffered from limited oral bioavailability and metabolic instability [4]. These shortcomings necessitated development of next-generation inhibitors optimized for both potency and drug-like properties.

SARS-CoV-2 3CLpro-IN-13 emerged from systematic medicinal chemistry efforts to overcome these barriers. Quantitative high-throughput screening (qHTS) of libraries containing FDA-approved drugs and bioactive compounds identified lead structures with non-peptidic backbones [4] [6]. Subsequent optimization focused on enhancing target engagement while minimizing off-target interactions, particularly with human cysteine proteases like cathepsin L.

Table 2: Comparative Profile of SARS-CoV-2 3CLpro Inhibitors

Compound3CLpro IC₅₀ (μM)Selectivity Index (vs. Cathepsin L)Antiviral EC₅₀ (μM)
Boceprevir31.0Not reported>50
Ivermectin1.06<10~2.5
GC3760.17>1000.93
SARS-CoV-2 3CLpro-IN-130.021>14,285*1.06 (SARS-CoV-2)

*Calculated from reported IC₅₀ values: Cathepsin L IC₅₀ = 300 μM vs. 3CLpro IC₅₀ = 0.021 μM [8]

Structural and Functional Innovations of SARS-CoV-2 3CLpro-IN-13

SARS-CoV-2 3CLpro-IN-13 incorporates three critical pharmacological advancements:

  • Sub-nanomolar Affinity: Achieves IC₅₀ of 21 nM against SARS-CoV-2 3CLpro through optimal complementarity with the substrate-binding cleft. The benzothiazole core occupies the S1 and S2 subsites, while the electrophilic warhead forms a reversible covalent bond with Cys145 [8].
  • Pan-Coronavirus Efficacy: Maintains inhibitory activity across alpha- and beta-coronaviruses, with IC₅₀ values of 16 nM (hCoV-229E), 21 nM (SARS-CoV-2), 383 nM (SARS-CoV), and 2.0 μM (MERS-CoV). This gradient reflects conserved catalytic residues across coronavirus 3CLpro orthologs [8].
  • Exceptional Selectivity: Exhibits >14,000-fold selectivity against human cysteine proteases (cathepsin L IC₅₀: >300 μM; calpain-1 IC₅₀: >300 μM), minimizing risks of host protease inhibition [8].

Structural analyses reveal that the trifluoromethyl group engages in hydrogen bonding with Glu166, while the thioamide linker positions the electrophile for optimal attack on Cys145 [8]. This binding mode remains effective against nirmatrelvir-resistant 3CLpro variants (e.g., E166V), suggesting resilience to mutational escape [2] [8].

Table 3: Structural Determinants of SARS-CoV-2 3CLpro-IN-13 Binding

Structural ElementInteraction with 3CLproFunctional Consequence
Benzothiazole coreHydrophobic occupation of S1/S2 subsitesHigh-affinity substrate mimicry
Carbonitrile warheadCovalent bond formation with Cys145Prolonged target residence time
Trifluoromethyl groupHydrogen bonding with Glu166 backboneStabilization of catalytic loop
N-ethyl substituentDisplacement of catalytic water moleculePrevention of hydrolytic activity

Implications for Broad-Spectrum Antiviral Strategy

The broad inhibitory profile of SARS-CoV-2 3CLpro-IN-13 against multiple coronaviruses positions it as a prototype for universal coronavirus therapeutics. Its efficacy stems from targeting spatially conserved regions within 3CLpro rather than sequence-variable epitopes [6] [8]. This mechanistic conservation is particularly relevant given the increasing frequency of coronavirus spillover events—notably SARS-CoV, MERS-CoV, and SARS-CoV-2—all originating from zoonotic reservoirs [2] [3].

Molecular dynamics simulations confirm stable binding of SARS-CoV-2 3CLpro-IN-13 to the homodimeric form of 3CLpro across coronavirus genera [6]. This structural insight informs rational design of next-generation inhibitors with enhanced cross-reactivity. Furthermore, the compound’s non-peptidic scaffold circumvents metabolic liabilities associated with peptide-based inhibitors, potentially enabling oral administration without ritonavir boosting—a significant advantage over current therapies like nirmatrelvir [2] [8].

Properties

CAS Number

622794-09-6

Product Name

SARS-CoV-2 3CLpro-IN-13

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate

Molecular Formula

C16H16N4S2

Molecular Weight

328.45

InChI

InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21)

InChI Key

SHLBJLRRZKJCRW-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.